N-hydroxy-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
N-hydroxy-N-(4-sulfamoylphenyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxyl group, a sulfamoyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-(4-sulfamoylphenyl)acetamide typically involves the acylation of 4-aminosulfanilamide. One common method includes the reaction of 4-aminosulfanilamide with acetic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol, and the reaction mixture is refluxed to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-hydroxy-N-(4-sulfamoylphenyl)acetamide exerts its effects involves the inhibition of specific enzymes. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound interacts with the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathways dependent on the enzyme.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)acetamide: Lacks the hydroxyl group but shares the sulfamoyl and acetamide moieties.
N-hydroxy-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a sulfamoyl group.
Uniqueness
N-hydroxy-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both the hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
35413-65-1 |
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Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N-hydroxy-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6(11)10(12)7-2-4-8(5-3-7)15(9,13)14/h2-5,12H,1H3,(H2,9,13,14) |
InChI Key |
SVIODXDWNLYDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
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